molecular formula C10H11BrMgO2 B137262 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide CAS No. 125716-40-7

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Cat. No.: B137262
CAS No.: 125716-40-7
M. Wt: 267.4 g/mol
InChI Key: ZAICYGHCHXXSDO-UHFFFAOYSA-M
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Description

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a phenyl group attached to a magnesium bromide moiety, with a 1,3-dioxane ring substituent. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is typically prepared through the reaction of 4-(1,3-dioxan-2-yl)phenyl bromide with magnesium metal in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

The general reaction scheme is as follows:

4-(1,3-Dioxan-2-yl)phenyl bromide+Mg4-(1,3-Dioxan-2-yl)phenylmagnesium bromide\text{4-(1,3-Dioxan-2-yl)phenyl bromide} + \text{Mg} \rightarrow \text{this compound} 4-(1,3-Dioxan-2-yl)phenyl bromide+Mg→4-(1,3-Dioxan-2-yl)phenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The compound can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides or other electrophiles.

    Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous tetrahydrofuran (THF), diethyl ether.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.

Major Products Formed

    Alcohols: Formed through nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions with various electrophiles.

Scientific Research Applications

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is used in a wide range of scientific research applications, including:

    Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

    Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Chemical Biology: The compound is used in the synthesis of biologically active molecules for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Lacks the 1,3-dioxane ring, making it less reactive in certain reactions.

    4-(1,3-Dioxan-2-YL)ethylmagnesium Bromide: Similar structure but with an ethyl group instead of a phenyl group, leading to different reactivity and applications.

Uniqueness

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is unique due to the presence of the 1,3-dioxane ring, which imparts specific reactivity and stability. This makes it particularly useful in reactions where traditional Grignard reagents may not be as effective.

Properties

IUPAC Name

magnesium;2-phenyl-1,3-dioxane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAICYGHCHXXSDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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